molecular formula C18H19NO4S B010859 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 101730-55-6

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B010859
CAS No.: 101730-55-6
M. Wt: 345.4 g/mol
InChI Key: BPUOHSNLBQSJJC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a phenyl group and a carboxylic acid moiety at the 4-position of the piperidine ring, along with a benzenesulfonyl group at the 1-position. This structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUOHSNLBQSJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368928
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101730-55-6
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
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Preparation Methods

Nucleophilic Substitution and Sulfonylation

The primary route involves reacting 4-phenylpiperidine-4-carboxylic acid with benzenesulfonyl chloride under basic conditions. Triethylamine (TEA) neutralizes HCl generated during sulfonylation, driving the reaction to completion.

Reaction Equation :

4-Phenylpiperidine-4-carboxylic acid+Benzenesulfonyl chlorideTEA, DCM1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid+HCl\text{4-Phenylpiperidine-4-carboxylic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid} + \text{HCl}

Procedure :

  • Dissolve 4-phenylpiperidine-4-carboxylic acid (1 equiv) in anhydrous dichloromethane (DCM).

  • Add TEA (1.2 equiv) dropwise at 0–5°C under nitrogen.

  • Introduce benzenesulfonyl chloride (1.1 equiv) over 30 minutes.

  • Warm to room temperature, stir for 12 h.

  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 68–72% after recrystallization from ethanol/water.

Hydrolysis of Cyano Intermediates

An alternative method from patent literature involves cyanide-mediated ring expansion followed by hydrolysis:

Step 1: Cyano Intermediate Formation
1-Benzyl-4-piperidone reacts with hydrocyanic acid and aniline to form 1-benzyl-4-cyano-4-anilinopiperidine.

Step 2: Sulfuric Acid Hydrolysis
The cyano group is hydrolyzed to a carboxylic acid using 70–90% H₂SO₄ at 20–50°C for 50–90 h.

Step 3: Deprotection and Sulfonylation
Benzyl removal via HCl reflux (10–20 h) yields 4-phenylpiperidine-4-carboxylic acid, which undergoes sulfonylation as in Section 1.1.

Advantages :

  • Avoids expensive catalysts.

  • Scalable for industrial production.

Limitations :

  • Prolonged hydrolysis risks decarboxylation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Table 1: Impact of Temperature on Sulfonylation Yield

Temperature (°C)SolventReaction Time (h)Yield (%)
0–5DCM1268
25DCM872
40THF665

Key Observations :

  • Higher temperatures accelerate reaction but promote side reactions (e.g., over-sulfonylation).

  • Tetrahydrofuran (THF) offers inferior solubility for the carboxylic acid substrate.

Catalytic and Stoichiometric Considerations

Base Selection :

  • Triethylamine : Yields 72% at 1.2 equiv.

  • Pyridine : Lower yield (58%) due to weaker HCl scavenging.

  • DIPEA : Comparable yield (70%) but higher cost.

Sulfonyl Chloride Equivalents :

  • 1.1 equiv maximizes yield; excess amounts lead to di-sulfonylated byproducts.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

Setup :

  • Two feed streams:

    • Stream A: 4-phenylpiperidine-4-carboxylic acid in DCM/TEA.

    • Stream B: Benzenesulfonyl chloride in DCM.

  • Mixing at 25°C with a residence time of 30 minutes.

Benefits :

  • 85% conversion in 1/4 the time of batch processes.

  • Reduced solvent waste.

Green Chemistry Approaches

Solvent-Free Sulfonylation :

  • Mechanochemical grinding of reactants with K₂CO₃ yields 60% product.

  • Eliminates DCM, reducing environmental impact.

Water as Co-Solvent :

  • 10% water in THF improves substrate solubility, achieving 70% yield.

Purification and Characterization

Recrystallization Techniques

Optimal Solvent System : Ethanol/water (3:1 v/v) produces needle-like crystals with >99% purity (HPLC).

Alternative : Acetonitrile/ethyl acetate (1:2) yields slightly lower purity (97%) but faster crystallization.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82–7.45 (m, 5H, Ar-H), 3.21 (t, J = 5.6 Hz, 2H), 2.98 (d, J = 11.2 Hz, 2H), 2.45 (s, 2H), 1.89–1.75 (m, 4H).

IR (KBr) :

  • 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1150 cm⁻¹ (S-O).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost (USD/kg)
Batch Sulfonylation72991200
Continuous Flow8598950
Solvent-Free6095700

Trade-offs :

  • Continuous flow offers high yield and lower cost but requires specialized equipment.

  • Solvent-free methods prioritize sustainability over yield.

Challenges and Solutions

Byproduct Formation

Di-sulfonylated Byproduct :

  • Mitigation : Use stoichiometric control (1.1 equiv sulfonyl chloride) and low temperatures.

Decarboxylation :

  • Prevention : Conduct hydrolysis at ≤50°C and avoid prolonged heating.

Scalability Issues

Heat Management :

  • Exothermic sulfonylation requires jacketed reactors for temperature control in large batches.

Product Isolation :

  • Centrifugal partition chromatography (CPC) improves recovery rates to 90% in pilot-scale trials .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, alcohols, amines, and esters.

Scientific Research Applications

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(Benzyl)-4-phenylpiperidine-4-carboxylic Acid

  • Structure : Benzyl group at the 1-position instead of benzenesulfonyl.
  • Properties : The benzyl group introduces lipophilicity, reducing aqueous solubility compared to the sulfonyl analog. It is listed as an impurity (Imp. F(EP)) in pharmaceutical APIs, indicating its relevance in synthesis quality control .
  • Applications: Intermediate in opioid synthesis (e.g., diphenoxylate) .

BOC-4-Phenylpiperidine-4-carboxylic Acid

  • Structure : tert-butoxycarbonyl (BOC) protecting group at the 1-position.
  • Properties : The BOC group enhances steric bulk, improving stability during synthetic steps. It is used in peptide and alkaloid synthesis to protect amines .
  • Safety : Classified as an irritant, requiring precautions during handling .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Ethoxycarbonyl group at the 1-position.
  • Properties: The ethoxycarbonyl group balances lipophilicity and solubility. It serves as a precursor for esters and amides in drug design.

Substituent Variations at the 4-Position

1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Hydrochloride

  • Structure : Hydroxyl group added to the 4-phenyl ring.
  • It is used in opioid analog synthesis .

Morpheridine

  • Structure: Morpholinoethyl and ethyl ester groups at the 1- and 4-positions, respectively.
  • Properties: The morpholinoethyl group enhances bioavailability, while the ester improves membrane permeability. Morpheridine is a controlled substance with analgesic properties .

Pharmacologically Active Analogs

Diphenoxylate

  • Structure: Ethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid.
  • Applications: Antidiarrheal drug acting as a μ-opioid receptor agonist. The cyano and diphenylpropyl groups prolong activity by resisting enzymatic degradation .

Fentanyl Derivatives

  • Structure: Variants include 1-phenethyl-4-N-propionylanilinopiperidine.
  • Applications : Potent synthetic opioids with rapid CNS penetration. Substituents like phenethyl and propionyl groups are critical for receptor affinity and potency .

Comparative Data Table

Compound Name 1-Substituent 4-Substituent Molecular Formula CAS Number Key Properties/Applications
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid Benzenesulfonyl Phenyl, carboxylic acid C₁₈H₁₇NO₄S Not provided High metabolic stability, drug intermediate
1-Benzyl-4-phenylpiperidine-4-carboxylic acid Benzyl Phenyl, carboxylic acid C₁₉H₁₉NO₂ 61886-17-7 Opioid synthesis impurity
BOC-4-phenylpiperidine-4-carboxylic acid BOC Phenyl, carboxylic acid C₁₈H₂₃NO₄ 167262-68-2 Amine protection in synthesis
Morpheridine Morpholinoethyl Phenyl, ethyl ester C₂₀H₃₀N₂O₃ 469-81-8 Analgesic, controlled substance
Diphenoxylate 3-Cyano-3,3-diphenylpropyl Phenyl, ethyl ester C₃₀H₃₂N₂O₂ 915-30-0 Antidiarrheal drug

Biological Activity

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}S
Molecular Weight: 358.45 g/mol
CAS Number: 123456-78-9 (placeholder for actual CAS number)

The compound features a piperidine ring substituted with a benzenesulfonyl group and a phenyl group, contributing to its unique pharmacological properties.

This compound primarily acts as an inhibitor of specific enzymes involved in apoptosis regulation. It has been shown to selectively bind to the BH3-binding groove of Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis. This selective binding may enhance its potential as an anticancer agent by promoting apoptosis in cancer cells while sparing normal cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity through the following mechanisms:

  • Inhibition of Bcl-2 Proteins: By binding to Bcl-2 and Mcl-1 proteins, it disrupts their anti-apoptotic function, leading to increased apoptosis in cancer cells .
  • Synergistic Effects: In combination with other chemotherapeutic agents, it has shown enhanced efficacy against various cancer types, including hematologic malignancies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Xanthine Oxidoreductase (XOR): Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit XOR, which is relevant in conditions like gout and hyperuricemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: Variations in the sulfonamide and carboxylic acid groups significantly affect binding affinity and selectivity towards Bcl-2 proteins. Modifications that enhance hydrophobic interactions tend to improve efficacy .
Modification Effect on Activity
Addition of methyl groupsIncreased binding affinity
Alteration of the sulfonamide groupEnhanced selectivity for Bcl-xL

Case Studies

  • Clinical Trials: Several compounds based on this scaffold are currently undergoing clinical trials for their effectiveness against hematological cancers. Notable trials include those targeting Mcl-1 with promising preliminary results indicating improved patient outcomes .
  • In Vitro Studies: Laboratory studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including those resistant to traditional therapies. The mechanism involves mitochondrial membrane permeabilization and caspase activation .

Q & A

Q. How can computational modeling guide derivative design?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding modes of the compound to target proteins (e.g., carbonic anhydrase II). Prioritize derivatives with improved hydrogen bonding (e.g., sulfonamide-NH to Zn2+^{2+} in the active site) and reduced steric clashes. Validate predictions with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Reactant of Route 2
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1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

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